molecular formula C14H21NO B1451492 3-[2-(3-Methylphenoxy)ethyl]piperidine CAS No. 946727-35-1

3-[2-(3-Methylphenoxy)ethyl]piperidine

Cat. No.: B1451492
CAS No.: 946727-35-1
M. Wt: 219.32 g/mol
InChI Key: YVSLKRNHMYUONI-UHFFFAOYSA-N
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Description

3-[2-(3-Methylphenoxy)ethyl]piperidine is a piperidine derivative featuring a phenoxyethyl side chain substituted with a methyl group at the meta position of the aromatic ring. The compound’s structure combines a flexible ethyl linker and a substituted aromatic ring, which may influence its physicochemical properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine typically involves the reaction of 3-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylphenol attacks the electrophilic carbon of 2-chloroethylpiperidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3-Methylphenoxy)ethyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: Research on potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-Methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent on Phenoxy Ring Piperidine Position Molecular Formula Molecular Weight Notable Features References
3-[2-(3-Methylphenoxy)ethyl]piperidine 3-CH₃ Ethyl linker C₁₄H₂₁NO 219.32 g/mol Meta-methyl enhances lipophilicity -
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine HCl 3-CF₃ Ethyl linker C₁₄H₁₇F₃NO·HCl 311.75 g/mol CF₃ group improves metabolic stability
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl 3-C₂H₅ Ethyl linker C₁₅H₂₃NO·HCl 281.81 g/mol Ethyl increases steric bulk
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Cl; 3,5-CH₃ Ethyl linker C₁₆H₂₂Cl₂NO·HCl 362.72 g/mol Halogenation enhances binding affinity
Piperidine, 1-[3-(3-methylphenoxy)-3-phenylpropyl]- 3-CH₃ + phenylpropyl Propyl linker C₂₁H₂₇NO 309.45 g/mol Extended linker alters conformation

Key Observations:

  • Steric Influence : Ethyl (C₂H₅) and dichloro-dimethyl substituents increase steric bulk, which may reduce membrane permeability but improve target specificity .

Physicochemical Properties

  • Lipophilicity : Meta-methyl (logP ~2.5) vs. trifluoromethyl (logP ~3.1) substituents increase hydrophobicity, impacting blood-brain barrier penetration .
  • Solubility : Piperidine hydrochlorides (e.g., 3-[2-(isopentyloxy)ethyl]piperidine HCl) exhibit improved aqueous solubility due to ionic character .
  • Thermal Stability : Crystallographic studies (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) reveal rigid conformations that enhance thermal stability .

Biological Activity

3-[2-(3-Methylphenoxy)ethyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes a piperidine ring and a 3-methylphenoxy group, which may contribute to its diverse pharmacological properties. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H21_{21}N
  • Molecular Weight : Approximately 237.36 g/mol

The structure of this compound allows it to interact with various biological targets, leading to its potential use in therapeutic applications.

Antidepressant Effects

Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant properties. A study highlighted that compounds similar to this derivative were evaluated for their ability to inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressant activity. In particular, some derivatives demonstrated effects comparable to established antidepressants like viloxazine .

Neurotransmitter Interaction

The compound's structural similarities to other piperidine analogues suggest it may interact with neurotransmitter transporters. For instance, studies on related compounds have shown significant binding affinities for dopamine and serotonin transporters, indicating that this compound could similarly influence neurotransmitter dynamics .

In Vivo and In Vitro Studies

  • Antidepressant Screening : In a series of experiments involving piperidine derivatives, compounds were subjected to reserpine interaction tests in mice. Results indicated that certain derivatives exhibited significant antidepressant-like effects through modulation of neurotransmitter systems .
  • Toxicity Assessments : Acute toxicity evaluations revealed that some derivatives had acceptable safety profiles when tested in vivo, suggesting potential for further development as therapeutic agents.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives can provide insights into the unique properties of this compound. The following table summarizes key similarities and differences:

Compound NameStructure FeaturesUnique Properties
1-(3-Methylphenoxy)-4-methylpiperidineMethyl group on piperidineEnhanced lipophilicity
N-EthylpiperidineEthyl group instead of methylCommonly used as a solvent
1-(2-Methoxyphenyl)-piperidin-4-oneMethoxy groupExhibits significant analgesic effects
2-(4-Fluorophenyl)-piperidin-1-amineFluorine substitution on phenylPotential anti-cancer properties

The precise mechanism by which this compound exerts its biological effects remains an area of ongoing research. However, its ability to modulate receptor activity suggests it may act as an antagonist or agonist at specific neurotransmitter receptors, contributing to its antidepressant and potentially other therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of 3-[2-(3-Methylphenoxy)ethyl]piperidine to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on solvent systems and catalysts. For example, Knoevenagel condensation using piperidine as a catalyst (common in analogous piperidine derivatives) can enhance reaction efficiency . Solvent selection (e.g., amides, cyclic ethers) and temperature control (e.g., reflux conditions) are critical for minimizing side reactions. Post-synthesis purification via column chromatography with ethyl acetate/methanol gradients (10:1 v/v) is recommended for isolating high-purity products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Personal Protective Equipment (PPE) : Wear NIOSH-approved gloves (e.g., nitrile) and EN 166-compliant goggles to prevent skin/eye contact .
  • Storage : Store at 2–8°C in airtight containers away from ignition sources .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous runoff into drains .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from the 3-methylphenoxy group at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What pharmacological profiles or biological targets are associated with structurally similar piperidine derivatives?

  • Methodological Answer: Piperidine analogs often target CNS receptors (e.g., dopamine, serotonin transporters) or enzymes like acetylcholinesterase. For example, [trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine] shows affinity for monoamine transporters . Structure-activity relationship (SAR) studies should prioritize modifying the phenoxyethyl chain to modulate lipophilicity and bioavailability .

Q. What are the key structural analogs of this compound, and how do their properties differ?

  • Methodological Answer: Notable analogs include:

  • 4-(2-Methoxyethyl)piperidine hydrochloride : Increased polarity due to the methoxy group, altering solubility .
  • 3-{2-[4-(1-Naphthyl)-piperidinyl]ethyl}pyrimidinones : Enhanced aromatic stacking interactions for receptor binding .
  • Chiral derivatives (e.g., (S)-2-(Trifluoromethyl)piperidine) : Introduce stereochemical complexity for enantioselective studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer: Cross-validate assays using:

  • Orthogonal assays : Compare radioligand binding data (e.g., KiK_i) with functional assays (e.g., cAMP inhibition) .
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Computational docking : Model interactions with target proteins (e.g., CYP3A4 inhibition potential) to reconcile in vitro/in vivo differences .

Q. What experimental approaches are recommended for studying the metabolic pathways of this compound?

  • Methodological Answer:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites via LC-MS/MS .
  • CYP inhibition assays : Screen against CYP isoforms (e.g., 2D6, 3A4) using fluorogenic substrates .
  • Stable isotope labeling : Track metabolic fate using 13C^{13}C-labeled analogs in hepatocyte models .

Q. How can chiral synthesis be achieved for enantiomerically pure this compound derivatives?

  • Methodological Answer:

  • Asymmetric catalysis : Use iridium-based catalysts for enantioselective ring-opening reactions, as demonstrated in (S)-2-(trifluoromethyl)piperidine synthesis .
  • Chiral resolving agents : Employ tartaric acid derivatives to separate enantiomers via diastereomeric salt crystallization .
  • Chiral HPLC : Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients for analytical purity checks .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer:

  • QSAR modeling : Use descriptors like logP, TPSA, and hydrogen bond acceptors to predict bioavailability .
  • Molecular dynamics (MD) simulations : Analyze membrane permeability using lipid bilayer models .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for redox stability .

Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

  • Methodological Answer:
  • Dose optimization : Conduct pharmacokinetic (PK) studies in rodents to establish CmaxC_{max} and half-life .
  • Behavioral assays : Use Morris water maze (for cognition) or forced swim tests (for antidepressant activity) with dose-response curves .
  • Toxicology screening : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) after chronic dosing .

Properties

IUPAC Name

3-[2-(3-methylphenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-4-2-6-14(10-12)16-9-7-13-5-3-8-15-11-13/h2,4,6,10,13,15H,3,5,7-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSLKRNHMYUONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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